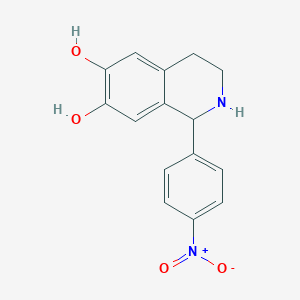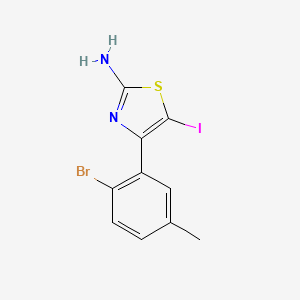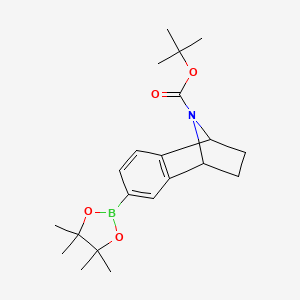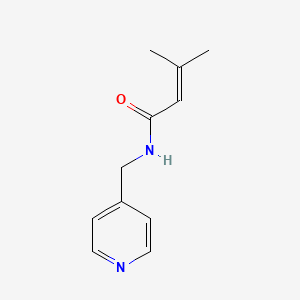
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyethyl group, and a sec-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the methoxyethyl group, and the attachment of the sec-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as flow microreactors to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
n-(Sec-butyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- n-(Sec-butyl)-1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamide
- n-(Sec-butyl)-1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
N-butan-2-yl-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H22N2O3/c1-4-9(2)13-12(16)10-7-11(15)14(8-10)5-6-17-3/h9-10H,4-8H2,1-3H3,(H,13,16) |
Clé InChI |
VWTDAXKAECBHOW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1CC(=O)N(C1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)






![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)





![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
